molecular formula C19H16N2O3 B2373522 N-acetyl-2-(4-methylphenyl)iminochromene-3-carboxamide CAS No. 312633-60-6

N-acetyl-2-(4-methylphenyl)iminochromene-3-carboxamide

Cat. No.: B2373522
CAS No.: 312633-60-6
M. Wt: 320.348
InChI Key: ZAFLJLRMBAWZNA-VZCXRCSSSA-N
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Description

N-acetyl-2-(4-methylphenyl)iminochromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-acetyl-2-(4-methylphenyl)iminochromene-3-carboxamide typically involves the reaction of 4-methylphenylamine with chromene-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures consistent quality and efficiency in the production process. Additionally, stringent quality control measures are implemented to ensure the purity and stability of the final product.

Chemical Reactions Analysis

Types of Reactions

N-acetyl-2-(4-methylphenyl)iminochromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

N-acetyl-2-(4-methylphenyl)iminochromene-3-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.

    Industry: It is used in the development of new materials and as an intermediate in the production of various industrial chemicals.

Mechanism of Action

The mechanism of action of N-acetyl-2-(4-methylphenyl)iminochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-acetyl-2-(4-methylphenyl)iminochromene-3-carboxamide include other chromene derivatives with varying substituents on the chromene ring. Examples include:

  • 2-(4-methylphenyl)chromene-3-carboxamide
  • N-acetyl-2-(4-chlorophenyl)iminochromene-3-carboxamide

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which may confer unique biological activities and chemical reactivity

Properties

IUPAC Name

N-acetyl-2-(4-methylphenyl)iminochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c1-12-7-9-15(10-8-12)21-19-16(18(23)20-13(2)22)11-14-5-3-4-6-17(14)24-19/h3-11H,1-2H3,(H,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAFLJLRMBAWZNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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